Phenyltris(2-aminoethoxy)silane

Description

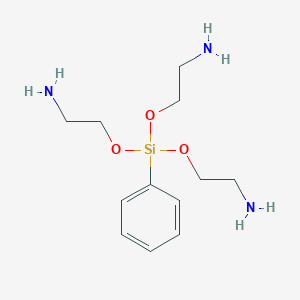

Phenyltris(2-aminoethoxy)silane is an organosilicon compound featuring a phenyl group bonded to a silicon atom, which is further substituted with three 2-aminoethoxy (-OCH2CH2NH2) groups. The aminoethoxy groups confer reactivity due to their amine functionality, enabling applications in adhesives, coatings, and coupling agents where hydrogen bonding or crosslinking with epoxy, isocyanate, or other polar substrates is advantageous.

Properties

CAS No. |

17146-69-9 |

|---|---|

Molecular Formula |

C12H23N3O3Si |

Molecular Weight |

285.41 g/mol |

IUPAC Name |

2-[bis(2-aminoethoxy)-phenylsilyl]oxyethanamine |

InChI |

InChI=1S/C12H23N3O3Si/c13-6-9-16-19(17-10-7-14,18-11-8-15)12-4-2-1-3-5-12/h1-5H,6-11,13-15H2 |

InChI Key |

ZROHZSDFRJSZDY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[Si](OCCN)(OCCN)OCCN |

Canonical SMILES |

C1=CC=C(C=C1)[Si](OCCN)(OCCN)OCCN |

Other CAS No. |

17146-69-9 |

Synonyms |

Tris(2-aminoethoxy)phenylsilane |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Overview of Silane Derivatives

*Inferred from Methyltris(2-aminoethoxy)silane (C7H21N3O3Si, MW 223.4 g/mol) with phenyl substitution. †Butanoxime substituents: C4H9ON. ‡Estimated based on substituent contributions.

Thermal and Chemical Stability

- Phenyltris(trimethylsiloxy)silane exhibits exceptional thermal stability, evidenced by its use in non-conductive optical fluids operating at high temperatures .

- Tris(2-ethylhexyl)(phenyl)silane’s long alkyl chains enhance thermal and oxidative stability, suitable for high-temperature lubricants .

- Aminoethoxy groups may reduce thermal stability compared to trimethylsiloxy or aromatic substituents but improve compatibility with polar matrices.

Solubility and Processing

- Hydrophobic silanes like Tris(2-ethylhexyl)(phenyl)silane are soluble in non-polar solvents, whereas this compound is miscible in polar solvents (e.g., alcohols, water with adjustments) due to amine groups.

- Vinyltris(2-methoxyethoxy)silane balances solubility in both polar and non-polar media, advantageous for coating formulations .

Research Findings and Industrial Relevance

- Phenyltris(trimethylsiloxy)silane : Demonstrated efficacy as a coupling agent in silicone networks, enhancing mechanical properties in polydimethylsiloxane (PDMS) composites .

- Vinyltris(2-methoxyethoxy)silane : Utilized in silane impregnation for concrete protection, outperforming conventional coatings in corrosion resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.